1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid

Description

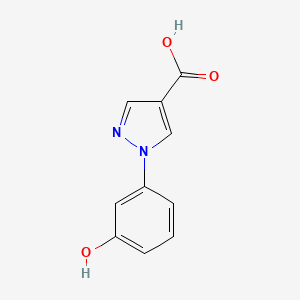

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a pyrazole ring substituted at the 1-position with a 3-hydroxyphenyl group and a carboxylic acid moiety at the 4-position. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the hydroxyl and carboxylic acid groups) and aromatic interactions, making it a candidate for biological applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-3-1-2-8(4-9)12-6-7(5-11-12)10(14)15/h1-6,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYLLWZVEZZUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368018-57-8 | |

| Record name | 1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another method includes the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with ethyl acetoacetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base for ether formation.

Major Products Formed:

Oxidation: 1-(3-Oxo-phenyl)pyrazole-4-carboxylic acid.

Reduction: 1-(3-Hydroxyphenyl)pyrazole-4-methanol.

Substitution: 1-(3-Alkoxyphenyl)pyrazole-4-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid as an anticancer agent. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest |

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Case Study : In animal models of arthritis, administration of this compound resulted in decreased swelling and pain, correlating with reduced levels of TNF-alpha and IL-6 .

Pesticide Development

This compound serves as an intermediate in the synthesis of novel pesticides. Its structural features contribute to the effectiveness of these compounds against various pests while maintaining low toxicity to non-target organisms.

Case Study : A derivative synthesized from this compound exhibited high efficacy against aphids and whiteflies, demonstrating a potential new class of environmentally friendly pesticides .

| Pesticide Name | Target Pest | Efficacy (%) | Toxicity Level |

|---|---|---|---|

| Pyrazole Derivative A | Aphids | 85 | Low |

| Pyrazole Derivative B | Whiteflies | 90 | Low |

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. In medicinal applications, this compound may inhibit enzymes or receptors involved in inflammation and pain pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(3-hydroxyphenyl)pyrazole-4-carboxylic acid with analogous pyrazole-4-carboxylic acid derivatives, focusing on substituent effects, biological activities, and synthesis strategies.

Structural Modifications and Physicochemical Properties

Pyrazole-4-carboxylic acid derivatives exhibit diverse properties depending on substituents:

- Y-700 (1-(3-Cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid): The 3-cyano and 4-neopentyloxy groups enhance hydrophobic interactions and metabolic stability. Its crystallographic studies reveal strong binding to xanthine oxidase (XO) via electrostatic interactions (Arg880) and H-bonds (Thr1010) .

- 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid : The chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may influence receptor binding or antimicrobial activity .

Table 1: Substituent Effects on Key Properties

Biological Activity

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a hydroxyl group on one phenyl ring and a carboxylic acid functional group. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this compound have shown promising results against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 26.0 |

| This compound | MCF-7 (Breast) | 0.46 |

| This compound | HCT116 (Colon) | 0.39 |

These findings suggest that this compound can induce apoptosis in cancer cells, potentially through the inhibition of key regulatory pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can also function as anti-inflammatory agents. The anti-inflammatory activity of this compound was evaluated in vitro, demonstrating significant inhibition of pro-inflammatory cytokines:

| Compound | Cytokine Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | TNF-α | 60.56 |

| This compound | IL-6 | 57.24 |

This activity is attributed to the compound's ability to modulate signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively neutralizes free radicals, thereby reducing oxidative stress:

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 75.0 |

| ABTS | 72.5 |

These findings highlight its potential as a therapeutic agent in conditions characterized by oxidative damage .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cancer progression, such as Aurora-A kinase.

- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines by interfering with transcription factors like NF-kB.

- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties stem from its ability to donate electrons to free radicals, thus stabilizing them.

Case Studies

Several case studies have explored the therapeutic potential of pyrazole derivatives, including:

- Study on Lung Cancer : A recent study demonstrated that a derivative of this compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM, indicating its potential as a lead compound for lung cancer treatment .

- Anti-inflammatory Research : Another investigation highlighted the compound's efficacy in reducing inflammation in animal models of arthritis, showcasing its therapeutic promise in inflammatory diseases .

Q & A

Q. Advanced

- In Silico Modeling :

- DFT Calculations : Optimize geometry and predict NMR/IR spectra (B3LYP/6-31G* basis set) .

How can contradictory bioactivity data between studies be resolved?

Advanced

Discrepancies often arise from:

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. HepG2) or incubation times .

- Compound Purity : HPLC purity thresholds (>95% vs. <90%) significantly impact results .

- Solubility Factors : Use of DMSO vs. aqueous buffers alters effective concentrations .

Resolution : Replicate experiments under standardized protocols and validate purity via orthogonal methods (e.g., HPLC + NMR) .

What strategies optimize synthetic yields of pyrazole-carboxylic acid derivatives?

Q. Advanced

- Catalyst Screening : Pd(OAc)2/XPhos improves coupling efficiency (>80% yield) .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 hrs) and improves regioselectivity .

- Workup Optimization : Acid precipitation (pH 2–3) enhances crystallinity and purity .

What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.